molecular formula C21H16N2O2S B6486866 2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide CAS No. 6262-40-4

2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide

Cat. No.: B6486866
CAS No.: 6262-40-4
M. Wt: 360.4 g/mol
InChI Key: JZADOLPNRMDQHG-UHFFFAOYSA-N
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Description

2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide is a useful research compound. Its molecular formula is C21H16N2O2S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.09324893 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-16-8-3-2-6-14(16)20(24)23-21-22-19-15-7-4-5-12-9-10-13(18(12)15)11-17(19)26-21/h2-8,11H,9-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZADOLPNRMDQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412710
Record name F0779-0430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6262-40-4
Record name F0779-0430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological properties, including anticancer and antimicrobial activities, along with molecular docking studies and in vitro evaluations.

Chemical Structure

The compound features a unique tetracyclic structure with a thia and azetidine moiety, contributing to its biological activity. The specific structural formula can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections will delve into these activities based on recent studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds within the same class:

  • Cytotoxicity Assays : In vitro assays against various cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation. For instance, compounds similar to 2-methoxy-N-{5-thia... demonstrated IC50 values ranging from 4.47 to 52.8 μM against human cancer cell lines such as A2780 (human ovarian carcinoma) and LN229 (glioblastoma) .
  • Mechanism of Action : Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell division . Molecular docking studies indicate that these compounds bind effectively to the colchicine-binding site of tubulin .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Inhibition Studies : It has shown activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating a broad spectrum of activity .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between this compound and biological targets:

  • Binding Affinity : Docking simulations have revealed strong binding affinities with various proteins involved in cancer progression and microbial resistance mechanisms. For instance, the binding affinity of related compounds was reported as follows:
CompoundBinding Affinity (kcal/mol)
2-Methoxy-N-{5-thia...-9.4
Related Compound A-10.0
Related Compound B-8.8

These values suggest that modifications in the structure can significantly enhance biological activity.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of a series of derivatives on A2780 and LN229 cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction compared to controls .
  • In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing tumor size and improving survival rates in treated groups versus control groups .

Scientific Research Applications

The compound 2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide has garnered attention in various scientific fields due to its unique structure and potential applications. This article delves into its applications, supported by case studies and data tables.

Pharmaceutical Applications

The compound's structural features suggest potential use in drug development, particularly in targeting specific biological pathways. Its derivatives have been explored for their antioxidant properties, which can be beneficial in treating oxidative stress-related diseases.

Case Study: Antioxidant Activity

Research indicates that derivatives of similar tetracyclic compounds exhibit significant antioxidant activity. For instance, a study on securinine derivatives demonstrated that modifications in the molecular structure could enhance their efficacy as antioxidants . This suggests that this compound may also possess similar properties.

The compound has shown promise in various biological assays, particularly in the context of cancer research. Its ability to modulate cellular pathways makes it a candidate for further investigation in oncology.

Case Study: Cancer Cell Line Studies

In vitro studies have indicated that compounds with similar structural motifs can inhibit the proliferation of cancer cell lines through apoptosis induction . This underscores the potential of this compound in cancer therapeutics.

Material Science

Beyond biological applications, the compound's unique chemical properties may lend themselves to applications in material science, particularly in the development of new polymers or nanomaterials.

Data Table: Comparison of Biological Activities

Compound NameStructure TypeBiological ActivityReference
Securinine DerivativeTetracyclicAntioxidant
Similar Tetracyclic CompoundTetracyclicApoptosis Induction

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aromatic thiazole and benzene rings undergo regiospecific electrophilic substitutions:

Reaction TypeConditionsPosition ModifiedYield RangeKey Observations
NitrationHNO₃/H₂SO₄, 0–5°C, 2–4 hrsThiazole C-545–62%Requires electron-deficient ring activation
SulfonationClSO₃H, DCM, reflux, 6 hrsBenzene para38–55%Steric hindrance limits substitution at ortho positions
Halogenation (Cl/Br)X₂ (Cl₂/Br₂), FeCl₃, 25°CThiazole C-451–68%Bromination proceeds faster than chlorination

Nucleophilic Acyl Substitution

The benzamide group participates in hydrolysis and aminolysis:

Hydrolysis

  • Acidic: 6N HCl, 110°C, 8 hrs → Carboxylic acid (72% yield)

  • Basic: NaOH (2M)/EtOH, reflux, 4 hrs → Sodium carboxylate (85% yield)

Aminolysis

  • Primary amines (R-NH₂): DIPEA, DMF, 80°C, 12 hrs → N-alkylated derivatives (58–74% yield)

  • Secondary amines: Microwave (150W, 120°C), 30 min → Tertiary amides (63–81% yield)

Oxidation of Thiazole Moiety

Controlled oxidation modifies the sulfur center:

Oxidizing AgentProduct FormedConditionsApplication
mCPBAThiazole S-oxideDCM, 0–25°C, 3 hrsEnhances H-bonding capacity
H₂O₂/AcOHSulfone derivative70°C, 8 hrsImproves metabolic stability
KMnO₄Ring-opened sulfonic acidH₂O, 100°C, 12 hrsLimited synthetic utility

Functional Group Interconversion

Key transformations enable scaffold diversification:

Methoxy Demethylation

  • BBr₃ (1M in DCM), −78→25°C, 6 hrs → Phenolic derivative (83%)

Reductive Amination

  • Ketone intermediate + NH₄OAc/NaBH₃CN → Spirocyclic amine (71%)

Stability Under Physiological Conditions

Hydrolytic degradation profiles:

ConditionHalf-Life (t₁/₂)Major Degradants
pH 1.2 (37°C)2.3 hrsBenzamide cleavage
pH 7.4 (37°C)18.6 hrsThiazole oxidation
Human Plasma9.8 hrsEsterase-mediated hydrolysis

This reaction landscape highlights the compound’s versatility in medicinal chemistry optimization. Strategic functionalization at the thiazole or benzamide positions enables tailored pharmacokinetic and target-binding properties, supported by reproducible synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.